
2-fluoro-N-(pentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C11H16FN It is a derivative of aniline, where the hydrogen atom in the para position of the benzene ring is substituted with a fluorine atom, and the amino group is substituted with a pentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(pentan-2-yl)aniline typically involves the reaction of 2-fluoroaniline with a suitable alkylating agent. One common method is the alkylation of 2-fluoroaniline with 2-bromopentane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and selectivity. The pentan-2-yl group can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Lacks the pentan-2-yl group, making it less lipophilic.
N-(pentan-2-yl)aniline: Lacks the fluorine atom, affecting its reactivity and binding properties.
2-Chloro-N-(pentan-2-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
2-Fluoro-N-(pentan-2-yl)aniline is unique due to the presence of both the fluorine atom and the pentan-2-yl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-pentan-2-ylaniline |
InChI |
InChI=1S/C11H16FN/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h4-5,7-9,13H,3,6H2,1-2H3 |
InChI Key |
JJXBUHWHDZUPPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


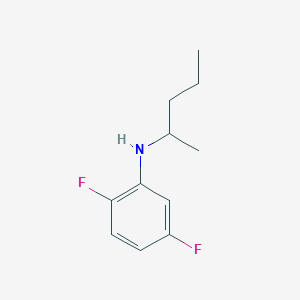
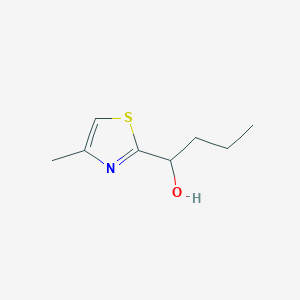
amine](/img/structure/B13277183.png)

![6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13277201.png)
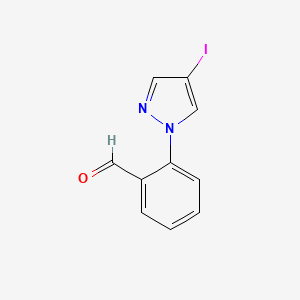

![2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13277207.png)
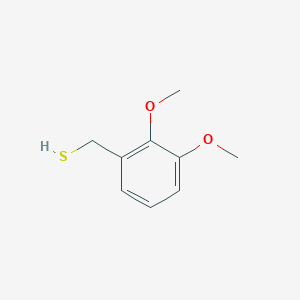
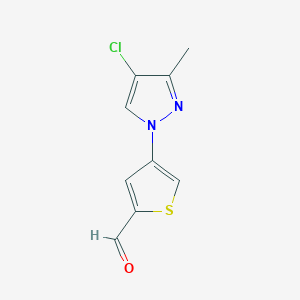
![2-{[(Butan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13277233.png)
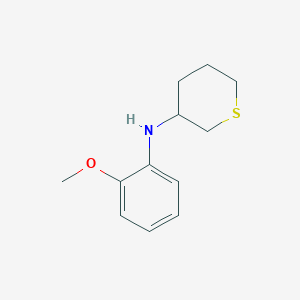
![(Butan-2-yl)[1-(2,5-difluorophenyl)ethyl]amine](/img/structure/B13277241.png)
![5-Bromo-6-[(but-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277243.png)
